5-Methylpyridazin-3-amine
CAS No.: 144294-43-9
Cat. No.: VC21111337
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144294-43-9 |
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Molecular Formula | C5H7N3 |
Molecular Weight | 109.13 g/mol |
IUPAC Name | 5-methylpyridazin-3-amine |
Standard InChI | InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) |
Standard InChI Key | NDPKVJZZCMFBIO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN=C1)N |
Canonical SMILES | CC1=CC(=NN=C1)N |
Introduction
Physical and Chemical Properties
Physical Properties
5-Methylpyridazin-3-amine possesses distinctive physical properties that are important for its handling, storage, and application in research settings. Table 1 summarizes these key physical characteristics:
Table 1: Physical Properties of 5-Methylpyridazin-3-amine
Property | Value |
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Molecular Weight | 109.13 g/mol |
Boiling Point | 320.8 °C at 760 mmHg |
Density | 1.155 g/cm³ |
LogP | 0.94840 |
The relatively high boiling point indicates strong intermolecular forces, likely resulting from hydrogen bonding capabilities of the amino group. The LogP value of approximately 0.95 suggests moderate lipophilicity, indicating a balanced hydrophilic-lipophilic character that affects its solubility profile and potential for membrane permeability in biological systems.
Chemical Properties
The chemical behavior of 5-methylpyridazin-3-amine is influenced by both the pyridazine ring system and the functional groups attached to it. The pyridazine core, with its two adjacent nitrogen atoms, exhibits electron-deficient character compared to benzene, making it susceptible to nucleophilic aromatic substitution reactions. This electronic configuration influences the compound's reactivity and coordination chemistry.
The amino group at position 3 serves as a nucleophilic center and potential hydrogen bond donor, enabling various transformations including acylation, alkylation, and diazotization reactions. Additionally, this functional group can participate in coordination with metal ions, making the compound potentially useful in catalysis and materials chemistry applications.
The methyl group at position 5 provides a site for oxidative functionalization, allowing for the synthesis of more complex derivatives. The presence of this alkyl substituent also influences the electron distribution within the aromatic system, affecting the reactivity at other positions of the ring.
Spectroscopic Characteristics
Spectroscopic analysis provides essential data for structural confirmation and purity assessment of 5-methylpyridazin-3-amine. Based on its structural features, characteristic spectroscopic patterns would be expected, including:
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Infrared Spectroscopy: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum would display signals for the methyl protons, aromatic protons of the pyridazine ring, and the amino group protons, while ¹³C NMR would reveal the carbon framework of the molecule.
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of 109.13 g/mol , with fragmentation patterns reflecting the structural components of the molecule.
These spectroscopic properties serve as important analytical parameters for researchers working with this compound, enabling confirmation of identity and assessment of purity.
Synthesis and Preparation Methods
Purification Techniques
Obtaining high-purity 5-methylpyridazin-3-amine for research applications typically requires appropriate purification procedures following synthesis. Common techniques may include:
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Recrystallization from suitable solvents to remove impurities and obtain crystalline material.
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Column chromatography using appropriate stationary phases and solvent systems to separate the target compound from reaction by-products.
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Distillation under reduced pressure, particularly for larger-scale preparations, taking advantage of the compound's boiling point of 320.8°C at atmospheric pressure .
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Salt formation followed by recrystallization, leveraging the basicity of the amino group to form crystalline salts with appropriate acids.
The choice of purification method would be guided by the specific impurity profile resulting from the synthetic route employed and the purity requirements for the intended application.
Research Applications and Significance
Role in Chemical Research
5-Methylpyridazin-3-amine serves as a valuable research chemical with diverse applications in synthetic organic chemistry and materials science . Its utility stems from several key attributes:
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Building Block Potential: The compound functions as a versatile intermediate for the synthesis of more complex molecules containing the pyridazine scaffold.
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Functional Group Handles: The amino and methyl groups provide sites for further derivatization, enabling the construction of diverse chemical libraries.
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Heterocyclic Template: The pyridazine core represents an important heterocyclic system with applications in medicinal chemistry and materials science.
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Model Compound: It serves as a useful model for studying the reactivity and properties of aminopyridazines, contributing to fundamental understanding of heterocyclic chemistry.
These characteristics make 5-methylpyridazin-3-amine a significant compound in chemical research, particularly in contexts requiring well-defined heterocyclic building blocks.
Materials Science Applications
The structural features of 5-methylpyridazin-3-amine suggest potential applications in materials science contexts:
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Coordination Chemistry: The nitrogen atoms of the pyridazine ring and the amino group can coordinate with metal ions, potentially leading to applications in catalysis or metal-organic frameworks.
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Functional Materials: Derivatives of aminopyridazines have been explored for applications in electronic and optoelectronic materials due to their electronic properties.
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Polymer Chemistry: The functional groups present in the molecule provide potential attachment points for polymer functionalization or as monomers in specialty polymer synthesis.
These applications highlight the versatility of 5-methylpyridazin-3-amine beyond its role as a synthetic intermediate, positioning it as a compound with multidisciplinary relevance.
Structure-Activity Relationships
Electronic Properties
The electronic configuration of 5-methylpyridazin-3-amine significantly influences its chemical behavior and potential biological activity. The pyridazine core contains two adjacent nitrogen atoms, creating an electron-deficient aromatic system compared to benzene. This electronic distribution affects:
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Reactivity patterns, particularly favoring nucleophilic aromatic substitution reactions.
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Basicity of the ring nitrogens and the amino group, influencing protonation behavior and salt formation.
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π-π interactions with aromatic systems, relevant for binding to protein targets containing aromatic amino acid residues.
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Metal coordination properties, with the nitrogen atoms serving as potential ligand sites.
The methyl substituent contributes electron density to the ring through inductive effects, subtly modifying these electronic properties compared to unsubstituted aminopyridazine.
Structural Modifications
Analysis of related compounds suggests that structural modifications of 5-methylpyridazin-3-amine could significantly alter its properties and potential applications. Key modification strategies might include:
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Functionalization of the amino group through alkylation, acylation, or integration into larger structures, as exemplified by compounds like N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine.
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Substitution of the methyl group with other alkyl or functional groups to modify electronic and steric properties.
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Introduction of additional substituents at available positions on the pyridazine ring to create more complex derivatives.
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Integration into fused ring systems to create compounds with novel spatial and electronic arrangements.
These structural modifications provide pathways for tuning the properties of the base compound for specific applications, particularly in contexts requiring tailored interactions with biological targets or specific physical properties.
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